![molecular formula C33H33N5O7 B3254064 Adenosine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]- CAS No. 231957-26-9](/img/structure/B3254064.png)
Adenosine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
Overview
Description
Adenosine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- is a chemical compound . It is also known as 5’-O- [bis (4-methoxyphenyl)phenylmethyl]-adenosine .
Synthesis Analysis
A novel method for the synthesis of RNA oligomers with 2-cyanoethoxymethyl (CEM) as the 2′-hydroxyl protecting group has been developed . This new method allows the synthesis of oligoribonucleotides with an efficiency and final .Molecular Structure Analysis
The molecular formula of Adenosine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- is C46H57N8O9P . It has a molecular weight of 896.97 .Physical And Chemical Properties Analysis
Adenosine, N-acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]- has a predicted boiling point of 844.3±75.0 °C . Its pKa is predicted to be 3.45±0.70 .Mechanism of Action
properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O7/c1-20(39)37-30-27-31(35-18-34-30)38(19-36-27)32-29(41)28(40)26(45-32)17-44-33(21-7-5-4-6-8-21,22-9-13-24(42-2)14-10-22)23-11-15-25(43-3)16-12-23/h4-16,18-19,26,28-29,32,40-41H,17H2,1-3H3,(H,34,35,37,39)/t26-,28-,29-,32-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCXGCVNOZKOAB-DWCTZGTLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70780928 | |
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70780928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
231957-26-9 | |
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70780928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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